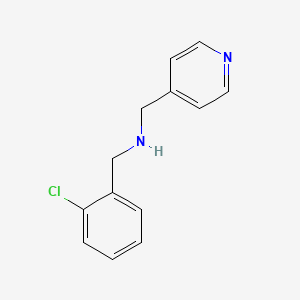

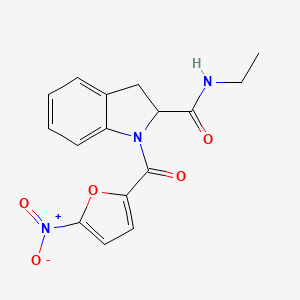

![molecular formula C28H19ClFN5O2S3 B2506583 5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 422305-97-3](/img/structure/B2506583.png)

5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" is a complex heterocyclic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. The structure suggests it could be related to thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, which have been explored for their antimicrobial properties .

Synthesis Analysis

The synthesis of related thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives typically involves multi-step reactions starting from simpler heterocyclic precursors. For instance, the preparation of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one involves the hydrolysis of an ethyl carboxylate precursor followed by cyclization with acetic anhydride . Similarly, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones includes reactions of bromophenyl and fluorophenyl-substituted pyrimidinones with hydrazonoyl chlorides or aldehydes, followed by cyclization . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely characterized by a thiazolo[4,5-d]pyrimidin-7(6H)-one core, which is a common feature in several biologically active compounds. The presence of substituents such as chloro, fluoro, methyl, and phenyl groups can significantly influence the molecule's conformation and, consequently, its interaction with biological targets .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions, leading to the formation of new heterocyclic systems. For example, the reaction of related compounds with different reagents can transform them into new derivatives with potential biocidal properties . The compound may also undergo similar reactions, which could be explored to generate novel derivatives with enhanced or altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) and halogens (chlorine, fluorine) within the compound suggests it would exhibit a range of polarities, potentially affecting its solubility and stability. The steric hindrance provided by the bulky substituents could also impact the molecule's reactivity and binding affinity to biological targets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds with structures similar to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have shown excellent activity against a range of microorganisms, including both bacteria and fungi, indicating their potential as antimicrobial agents (T. Farghaly & H. M. Hassaneen, 2013; S. M. Gomha et al., 2018).

Antitumor and Anticancer Applications

The synthesis of novel chemical structures within this class has also been directed towards evaluating antitumor and anticancer activities. Some derivatives have been found to exhibit significant inhibitory effects on cancer cell lines, suggesting their potential use in cancer therapy (S. Riyadh, 2011).

Herbicidal Activities

Another area of interest is the development of compounds for use in agriculture, such as herbicides. Derivatives have been designed and synthesized with the aim of discovering new agents that can effectively control weed growth (Ying Liang et al., 2007).

Antioxidant Properties

Research has also been conducted to explore the antioxidant properties of pyrimidine derivatives. These studies are important for understanding how such compounds can be used to mitigate oxidative stress, which is implicated in numerous diseases (E. Akbas et al., 2018).

Wirkmechanismus

Target of action

Pyrido[1,2-a]pyrimidines and thiazolo[4,5-d]pyrimidines are classes of heterocyclic compounds that are often found in pharmaceuticals and natural products . They are known to interact with a variety of biological targets, but the specific target would depend on the exact structure and functional groups of the compound.

Eigenschaften

IUPAC Name |

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19ClFN5O2S3/c1-15-3-7-19(8-4-15)34-26(37)24-25(35(28(38)40-24)21-11-16(2)5-9-20(21)30)32-27(34)39-14-18-12-23(36)33-13-17(29)6-10-22(33)31-18/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFKVWZUIXHBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)N(C(=S)S3)C6=C(C=CC(=C6)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19ClFN5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

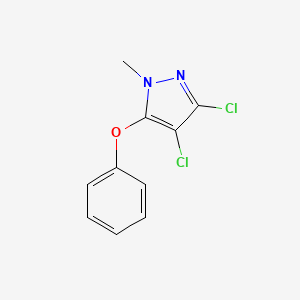

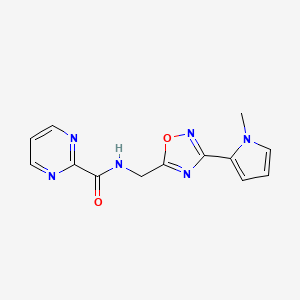

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

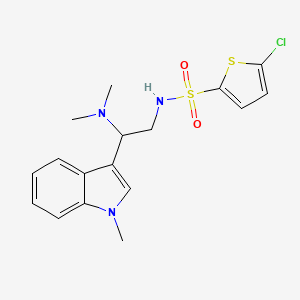

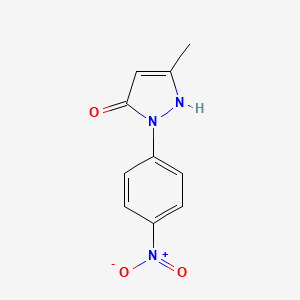

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

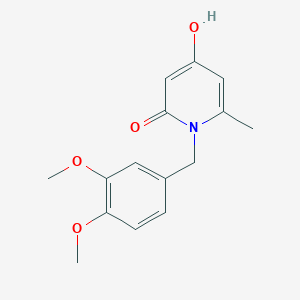

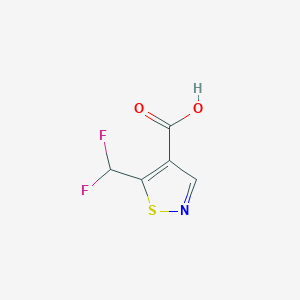

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)